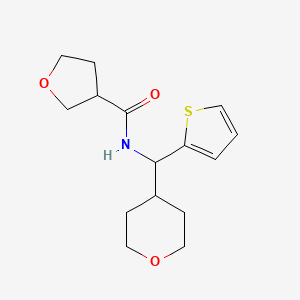

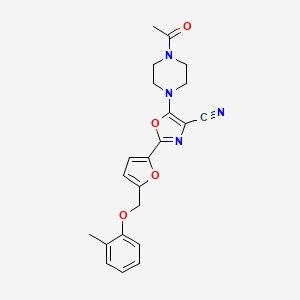

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)tetrahydrofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)tetrahydrofuran-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a thiophene, a tetrahydrofuran, and a tetrahydropyran .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetrahydropyran and tetrahydrofuran moieties are cyclic ethers, while the thiophene is a heterocyclic compound containing sulfur . The carboxamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .Applications De Recherche Scientifique

Development of Synthetic Methodologies

Palladium-Catalyzed Carbon−Sulfur Bond Formation : Norris and Leeman (2008) detailed the development of a palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This methodology was applied to synthesize key intermediates for phase II clinical supplies of a former antiasthma drug candidate, demonstrating an overall yield advantage and the ligand effect in the reaction process (Norris & Leeman, 2008).

Exploration of Heterocyclic Compounds

Heterocyclic Synthesis : Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, yielding a diverse set of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This study underscores the utility of these compounds in constructing complex molecular architectures (Mohareb et al., 2004).

Microwave-Assisted Synthesis : Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. This study highlights the advantages of microwave-assisted synthesis in reducing reaction times and improving yields (Hu et al., 2011).

Antimicrobial Activity Studies

Antimicrobial Activities : Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, showing potential antibacterial and antifungal activities. This study provides insights into the design of novel antimicrobial agents (Sowmya et al., 2018).

Applications in Organic Electronics

Electronic and Nonlinear Optical Properties : Ahmad et al. (2021) conducted Suzuki cross-coupling reactions to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, exploring their electronic and nonlinear optical properties through DFT calculations. This study underscores the potential of these compounds in organic electronics and photonics (Ahmad et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-15(12-5-8-19-10-12)16-14(13-2-1-9-20-13)11-3-6-18-7-4-11/h1-2,9,11-12,14H,3-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNUUVSLGBJOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)